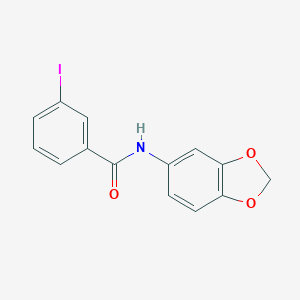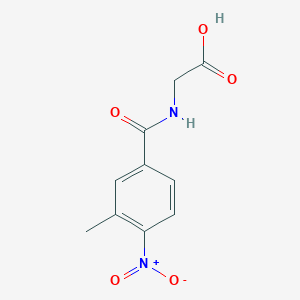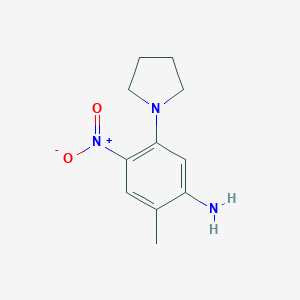
3-methylbut-3-enoic acid
Overview
Description
3-methylbut-3-enoic acid is an organic compound with the molecular formula C₅H₈O₂. It is a carboxylic acid with a double bond in its structure, making it an unsaturated fatty acid. This compound is also known as isopropenylacetic acid and has a molecular weight of 100.1158 g/mol . It is a colorless liquid with a sharp odor and is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-methylbut-3-enoic acid involves the use of 3-chloro-2-methylpropene, tetrabutyl ammonium iodide, and acetonitrile as solvents. The mixture is electrolyzed with constant current after saturating with carbon dioxide at normal pressure. The electrolyte is then subjected to acidification and purification to obtain this compound .
Another method involves the oxidation of 3-methyl-3-butenol using Jones reagent (CrO₃). this method is less environmentally friendly due to the use of chromium compounds .
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is advantageous due to its high productivity and low cost.
Chemical Reactions Analysis
Types of Reactions
3-methylbut-3-enoic acid undergoes various chemical reactions typical of carboxylic acids:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO₃) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Alcohols and amines are used to form esters and amides, respectively.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters, amides, and anhydrides.
Scientific Research Applications
3-methylbut-3-enoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other chemical compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of resins, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of 3-methylbut-3-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. This allows it to modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: An isomer of butenoic acid with a trans configuration.
Isocrotonic acid: An isomer of butenoic acid with a cis configuration.
3-Butenoic acid: Another isomer with a different position of the double bond.
Uniqueness
3-methylbut-3-enoic acid is unique due to its branched structure and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its isomers .
Properties
IUPAC Name |
3-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h1,3H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRURXZWJCSNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313242 | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-31-8 | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Z725B1UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbut-3-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0170858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 3-methylbut-3-enoic acid?
A1: this compound is a branched, unsaturated carboxylic acid with the molecular formula C5H8O2. Its structure consists of a four-carbon chain with a carboxylic acid group (-COOH) at one end and a methyl group (-CH3) and a vinyl group (-CH=CH2) attached to the third carbon.
Q2: How is this compound typically synthesized?
A: Several synthetic routes exist for this compound. One approach involves the monoalkylation of the dianions of either 3-methyl-2-butenoic acid or 3-methyl-3-butenoic acid. []
Q3: Can this compound be used in the synthesis of other compounds?
A: Yes, this compound serves as a valuable building block in organic synthesis. For example, it can be esterified with pyrethroidal alcohols to create analogs of the insecticide fenvalerate. [] Additionally, it plays a crucial role in a unified strategy for kainoid synthesis, where a Claisen-Ireland rearrangement constructs contiguous stereogenic centers. This method allows for the creation of various kainoids with different substituents at the pyrrolidine ring's 4-position, highlighting the versatility of this compound in synthetic applications. []
Q4: Are there any unique reactions observed during the electrochemical synthesis involving this compound?
A: Interestingly, during the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, this compound is formed as a minor product. This reaction is significant because it proceeds through an unusual electrochemical pathway. []
Q5: Has this compound been identified in natural sources?
A: Yes, research has revealed the presence of this compound esters in the essential oil extracted from dried elderflowers (Sambucus nigra L.). These esters, particularly those of isosenecioic acid (another name for this compound), are noteworthy as they represent the first discovery of such compounds in the plant kingdom. This finding broadens our understanding of the natural occurrence and potential biological roles of this compound and its derivatives. []
Q6: Can this compound be detected as a metabolic byproduct?
A: Yes, this compound can appear as an artifact in the urinary metabolic profiles of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. []
Q7: Are there any known biological activities associated with this compound derivatives?
A: Studies on a group of new anthraquinone-derived metabolites called himalaquinones, isolated from the Himalayan Streptomyces sp. PU-MM59, have shown interesting bioactivity. These compounds feature an unusual C-4a this compound aromatic substitution. While some himalaquinones exhibited cytotoxic and regeneration-inhibiting properties, himalaquinone G stood out with a unique mechanism of action. Despite being cytotoxic and inhibiting regeneration, it did not affect 4E-BP1 phosphorylation at tested doses, suggesting a distinct pathway for its biological activity compared to other angucyclinones. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)







